molecular formula C8H4IN3 B1404854 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 885276-26-6

3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B1404854
CAS No.: 885276-26-6
M. Wt: 269.04 g/mol
InChI Key: RNUCRHBDTAKEPR-UHFFFAOYSA-N
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Description

3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile is a chemical compound with the molecular formula C8H4IN3. It is characterized by the presence of an iodine atom at the 3-position of the imidazo[1,2-a]pyridine ring system and a nitrile group at the 8-position.

Preparation Methods

The synthesis of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and iodination steps. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and reagents like iodine and tert-butyl hydroperoxide (TBHP) . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, iodine, and TBHP. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile can be compared with other similar compounds, such as:

    3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile: Similar structure but with a bromine atom instead of iodine.

    3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile: Similar structure but with a chlorine atom instead of iodine.

Properties

IUPAC Name

3-iodoimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-7-5-11-8-6(4-10)2-1-3-12(7)8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUCRHBDTAKEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of imidazo[1,2-a]pyridine-8-carbonitrile (1.2 g, 8.38 mmol) in dichloromethane (10 mL) was added N-iodosuccinimide (1.89 g, 8.38 mmol). LCMS monitored the reaction until the starting material consumed completely. The reaction mixture was diluted with dichloromethane and water. The separated organic layer was dried sodium sulfate, filtered and concentrated to give 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile (1.8 g, 6.69 mmol, 80% yield) as a brown solid. MS (ES+) C8H8IN3 requires: 269. found: 270 [M+H]+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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